5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3) is a highly specialized dihalogenated aromatic building block characterized by its orthogonal reactivity profile. Featuring an amine group, a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) . With a melting point of 86–90 °C and commercial availability at >98% purity, it is engineered for scalable manufacturing . The specific halogenation pattern provides essential handles for palladium-catalyzed cross-coupling, cyanation, and sulfonylation, making it indispensable for the procurement of precursors targeting apoptosis signal-regulating kinase 1 (ASK1) inhibitors and sirtuin 6 (SIRT6) activators[1].
Substituting 5-bromo-4-fluoro-2-methylaniline with closely related analogs drastically compromises both synthetic viability and downstream API efficacy. Utilizing the des-bromo analog (4-fluoro-2-methylaniline) completely eliminates the necessary reaction site for critical cross-coupling or cyanation steps, halting the synthesis of complex benzonitrile intermediates [1]. Conversely, employing the des-fluoro analog (5-bromo-2-methylaniline) removes the fluorine atom required for metabolic stability and precise hydrophobic interactions within target binding pockets, such as the SIRT6 allosteric site [2]. Furthermore, procurement of lower-purity grades or the isomeric 4-bromo-5-fluoro-2-methylaniline introduces structural deviations that propagate through multi-step syntheses, necessitating intensive chromatographic purification and significantly depressing overall manufacturing yields [3].
In the scalable synthesis of the ASK1 inhibitor Selonsertib (GS-4997), 5-bromo-4-fluoro-2-methylaniline serves as the essential starting material. Reaction of this specific compound with copper(I) cyanide in anhydrous NMP at 180 °C successfully yields the critical 5-amino-2-fluoro-4-methylbenzonitrile intermediate with a 67% yield following purification [1]. Attempting this synthesis with a des-bromo baseline, such as 4-fluoro-2-methylaniline, results in a complete failure to form the required nitrile handle at the 5-position.
| Evidence Dimension | Yield of 5-amino-2-fluoro-4-methylbenzonitrile intermediate |
| Target Compound Data | 67% yield (via CuCN coupling at 180 °C) |
| Comparator Or Baseline | 4-Fluoro-2-methylaniline (0% yield, reaction fails) |
| Quantified Difference | Absolute requirement of the 5-bromo substituent for successful cyanation |
| Conditions | CuCN, anhydrous N-methylpyrrolidinone (NMP), 180 °C, 3 hours |
Procurement of the exact 5-bromo derivative is mandatory to establish the core benzonitrile architecture required for Selonsertib and related kinase inhibitors.
The precise 4-fluoro-5-bromo substitution pattern is a non-negotiable structural requirement for the synthesis of MDL-800, a potent SIRT6 allosteric activator. When 5-bromo-4-fluoro-2-methylaniline is incorporated into the MDL-800 architecture, the resulting API achieves an EC50 of 11.0–12.3 μM for SIRT6 deacetylation activation[1]. Structural biology studies confirm that this specific moiety engages in critical interactions with residues Phe64, Val70, and Phe82 in the SIRT6 binding pocket [2]. Substitution with isomeric anilines disrupts this spatial orientation, leading to a severe loss of binding affinity and downstream efficacy.
| Evidence Dimension | SIRT6 deacetylation activation (EC50) |
| Target Compound Data | EC50 = 11.0–12.3 μM (as the core moiety in MDL-800) |
| Comparator Or Baseline | Isomeric or des-fluoro aniline precursors (Loss of critical binding interactions) |
| Quantified Difference | Maintenance of high-affinity binding vs. disruption of the pharmacophore |
| Conditions | FDL assays with acetylated peptide RHKK-Ac-AMC |
Ensures the synthesized API maintains the precise spatial geometry required for targeted allosteric activation in oncology applications.
The procurement of high-purity (>98%) 5-bromo-4-fluoro-2-methylaniline directly impacts the efficiency of downstream sulfonylation reactions. During the synthesis of MDL compounds, reacting this high-purity intermediate with methyl 2-(chlorosulfonyl)-5-nitrobenzoate in pyridine yields a crude precipitate that can be isolated via simple filtration and water washing, achieving an 85% yield [1]. If lower-purity grades containing isomeric impurities are used, these impurities co-precipitate, necessitating complex and costly chromatographic purification prior to subsequent synthetic steps.
| Evidence Dimension | Downstream intermediate isolation efficiency |
| Target Compound Data | 85% yield via direct precipitation and filtration (using >98% purity starting material) |
| Comparator Or Baseline | Lower-purity grades (<95%) with isomeric impurities |
| Quantified Difference | Elimination of the need for intermediate chromatographic purification |
| Conditions | Sulfonylation in pyridine at 0 °C to room temperature, followed by pH adjustment to 3–4 |
Selecting the high-purity grade significantly streamlines industrial-scale manufacturing by bypassing bottleneck purification steps.
This compound is the definitive starting material for synthesizing the core benzonitrile structure of Selonsertib (GS-4997) and related apoptosis signal-regulating kinase 1 (ASK1) inhibitors. The 5-bromo position allows for high-yield cyanation, making it essential for manufacturing APIs targeted at diabetic nephropathy and fibrotic diseases [1].
In oncology research, this specific aniline derivative is required to synthesize MDL-800, MDL-801, and MDL-811. Its unique halogenation pattern guarantees the correct spatial orientation for binding to the SIRT6 allosteric site, which is critical for suppressing non-small cell lung cancer proliferation [2].
Due to the presence of three distinct reactive sites (amine, bromide, and fluoride), this building block is highly suited for complex, multi-step derivatization. It enables sequential nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and amide formation without the need for excessive protecting group chemistry .
Irritant